6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS No.: 144435-10-9
Cat. No.: VC4082909
Molecular Formula: C7H3N5O6
Molecular Weight: 253.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144435-10-9 |
|---|---|
| Molecular Formula | C7H3N5O6 |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
| Standard InChI | InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14) |
| Standard InChI Key | GDBMNBXUUXVCIS-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 |
| Canonical SMILES | C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (C₇H₃N₅O₆) features a bicyclic system combining pyridine and pyrazine rings. The nitro groups at positions 6 and 7 introduce significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the pyrazine-dione oxygen atoms and adjacent NH groups .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃N₅O₆ |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
| Canonical SMILES | C1=C2C(=NC(=C1N+[O-])N+[O-])NC(=O)C(=O)N2 |
| CAS Registry Number | 144435-10-9 |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) remain unpublished for this specific compound, analogous pyrido-pyrazine derivatives exhibit distinctive absorbance peaks in the UV-Vis range (250–300 nm) due to π→π* transitions. The nitro groups likely redshift absorption maxima compared to non-nitrated analogs.
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically begins with nitro-substituted pyridine precursors undergoing cyclization under acidic or thermal conditions. A representative protocol involves:
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Precursor Preparation: Nitration of a pyridine derivative at positions 6 and 7 using mixed nitric-sulfuric acid.
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Cyclization: Refluxing in ethanol or acetic acid to form the pyrido-pyrazine core.
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Purification: Recrystallization from polar aprotic solvents (e.g., DMSO) yields the final product .
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring exclusive nitration at the 6 and 7 positions requires precise temperature control.
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Stability: The compound’s sensitivity to light and moisture necessitates inert atmosphere handling .
Chemical Reactivity
Reduction of Nitro Groups
The nitro groups can be selectively reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. This transformation generates 6,7-diamino derivatives, which serve as intermediates for further functionalization.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings facilitate substitution at positions 6 and 7. For example, reaction with thiophenol in DMF yields sulfur-containing analogs, though yields remain suboptimal (~40%).
Cycloaddition Reactions
The electron-poor pyrido-pyrazine system participates in Diels-Alder reactions with electron-rich dienes, forming polycyclic adducts. Such reactions expand the compound’s utility in synthesizing complex heterocycles.
Future Research Directions
Synthetic Chemistry
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Green Chemistry Approaches: Exploring solvent-free or microwave-assisted synthesis to improve yields.
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Derivatization Libraries: Systematic modification of the nitro groups to explore structure-activity relationships.
Biological Screening
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In Vitro Assays: Prioritize testing against Gram-positive bacteria and cancer cell lines.
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ADMET Profiling: Assess pharmacokinetics and toxicity to evaluate drug candidacy.
Materials Science Applications
The compound’s electron-deficient aromatic system suggests potential as:
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Organic Semiconductor Components: For use in thin-film transistors.
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Ligands in Coordination Chemistry: Binding transition metals for catalytic applications.
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